molecular formula C16H13N3O2S B1209133 5-(4-Ethoxyanilino)-2-thiophen-2-yl-4-oxazolecarbonitrile

5-(4-Ethoxyanilino)-2-thiophen-2-yl-4-oxazolecarbonitrile

Cat. No. B1209133
M. Wt: 311.4 g/mol
InChI Key: FMTSGSSQHGVHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethoxyanilino)-2-thiophen-2-yl-4-oxazolecarbonitrile is an oxazole.

Scientific Research Applications

Solvatochromic Behavior

  • Photophysical Properties : Research on derivatives similar to the target compound, such as 5-(5-(4-methoxyphenyl)thiophen-2-yl)thiophene-2-carbonitrile, has investigated their photophysical properties in different solvents. These studies have revealed the impact of solvent polarity and specific hydrogen bonding interactions on the photophysical properties of these compounds (Dappour et al., 2019).

Chemosensors and Fluorescence

  • Fluorescence Chemosensors : Another study on related compounds like 5-(thiophene-2-yl)oxazole derivatives showed their application as “turn on” fluorescence chemosensors, particularly for the detection of Ga3+ ions (Liu et al., 2022).

Optoelectronic Applications

  • Optoelectronic Properties : The optoelectronic properties of thiophene substituted 1,3,4-oxadiazole derivatives have been explored for applications in OLEDs, solar cells, chemosensors, and the detection of explosives. These compounds demonstrate significant changes in electron densities in their excited states compared to their ground states (Thippeswamy et al., 2021).

Antimicrobial Properties

  • Antimicrobial Activities : Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, which are structurally similar, have been studied. These compounds have shown potential as antimicrobial agents (Bektaş et al., 2007).

Fluorescent Dyes and Charge Transfer

  • Fluorescent Dyes : N-Ethoxycarbonylpyrene and perylene thioamides, used as building blocks in the synthesis of fluorescent dyes, exhibit properties such as dual fluorescence and intramolecular charge transfer. These dyes show potential for applications in various areas (Witalewska et al., 2019).

Molecular Docking and Anticancer Properties

  • EGFR Inhibitors : Benzimidazole derivatives bearing 1,2,4-triazole, structurally similar to the target compound, have been studied for their anti-cancer properties using molecular docking studies. These compounds show potential as EGFR inhibitors (Karayel, 2021).

properties

Product Name

5-(4-Ethoxyanilino)-2-thiophen-2-yl-4-oxazolecarbonitrile

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

5-(4-ethoxyanilino)-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H13N3O2S/c1-2-20-12-7-5-11(6-8-12)18-15-13(10-17)19-16(21-15)14-4-3-9-22-14/h3-9,18H,2H2,1H3

InChI Key

FMTSGSSQHGVHDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CS3)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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